molecular formula C16H17N3O2 B3828701 4-phenyl-2-butanone (4-nitrophenyl)hydrazone

4-phenyl-2-butanone (4-nitrophenyl)hydrazone

Cat. No. B3828701
M. Wt: 283.32 g/mol
InChI Key: WXGKQPYTDZIIRX-LGMDPLHJSA-N
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Description

4-Phenyl-2-butanone (4-nitrophenyl)hydrazone is a chemical compound with the linear formula C16H15N3O2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .


Synthesis Analysis

The synthesis of hydrazones, such as 4-phenyl-2-butanone (4-nitrophenyl)hydrazone, can be achieved by combining suitable aldehydes with four hydrazides . A suite of approaches for their preparation is described: solution-based synthesis, mechanosynthesis, and solid-state melt reactions . The mechanochemical approach is generally a better choice for the quinazolines, while the solid-state melt reaction is more efficient for derivatives of (iso)nicotinic based hydrazones .


Molecular Structure Analysis

The molecular structure of 4-phenyl-2-butanone (4-nitrophenyl)hydrazone is represented by the linear formula C16H15N3O2 . The molecular weight of this compound is 281.317 .


Chemical Reactions Analysis

Hydrazones can be further converted to the corresponding alkane by reaction with base and heat . These two steps can be combined into one reaction called the Wolff-Kishner Reduction which represents a general method for converting aldehydes and ketones into alkanes .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-phenyl-2-butanone (4-nitrophenyl)hydrazone include a molecular weight of 281.317 . It is a liquid at room temperature with a density of 0.989 g/mL at 25 °C . The boiling point of this compound is 235 °C .

Mechanism of Action

The mechanism of action for the formation of hydrazones involves the reaction of hydrazine with a carbonyl to form a hydrazone . The weakly acidic N-H bond is deprotonated to form the hydrazone anion . The hydrazone anion has a resonance structure that places a double bond between the nitrogens and a negative charge on carbon .

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name

4-nitro-N-[(Z)-4-phenylbutan-2-ylideneamino]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-13(7-8-14-5-3-2-4-6-14)17-18-15-9-11-16(12-10-15)19(20)21/h2-6,9-12,18H,7-8H2,1H3/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXGKQPYTDZIIRX-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=CC=C(C=C1)[N+](=O)[O-])CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC1=CC=C(C=C1)[N+](=O)[O-])/CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-nitro-N-[(Z)-4-phenylbutan-2-ylideneamino]aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-phenyl-2-butanone (4-nitrophenyl)hydrazone
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4-phenyl-2-butanone (4-nitrophenyl)hydrazone

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